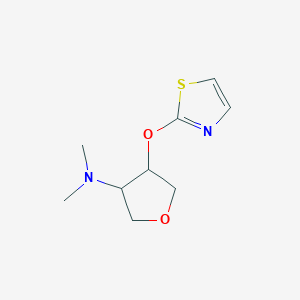

![molecular formula C8H11NS B2695846 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine CAS No. 153024-86-3](/img/structure/B2695846.png)

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine

説明

Molecular Structure Analysis

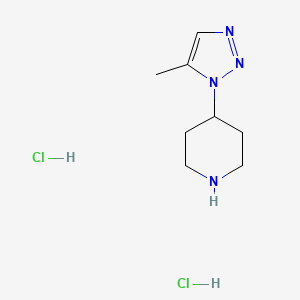

The compound’s molecular formula is C8H12ClNS , and its molecular weight is approximately 189.71 g/mol . The hydrochloride salt form is often used for stability and solubility reasons. The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine hydrochloride . The InChI code is: 1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H .

科学的研究の応用

Synthesis Techniques

- Novel Synthesis Approaches : Research has focused on developing new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. For instance, Frehel et al. (1985) describe two new synthesis pathways from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Additionally, Satake et al. (1986) synthesized 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one from N-benzyl-N-(2-thenyl)-β-alanine using a tin(IV) chloride-catalysed Friedel-Crafts cyclization (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).

Potential Applications in Medicinal Chemistry

- Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant activity in this area (Koebel, Needham, & Blanton, 1975).

- Glycine Antagonists : Brehm et al. (1986) synthesized compounds like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, structurally related to 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, as glycine antagonists, showing potential for neurological research (Brehm, Krogsgaard‐Larsen, Schaumburg, Johansen, Falch, & Curtis, 1986).

Pharmacological Research

- Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, showing the potential of these compounds in pharmacological applications (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).

Chemical Structure and Properties

- Molecular Modeling and NMR Spectroscopy : Eresko et al. (2020) demonstrated a new approach to synthesize 2-methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine, using molecular modeling and NMR spectroscopy to analyze its structure and properties (Eresko, Raksha, Berestneva, Muratov, Voitash, Tolkunov, & Tolkunov, 2020).

Safety And Hazards

特性

IUPAC Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBMPBDDNCJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)SC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

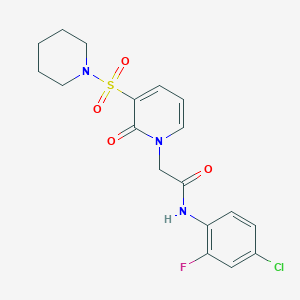

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)

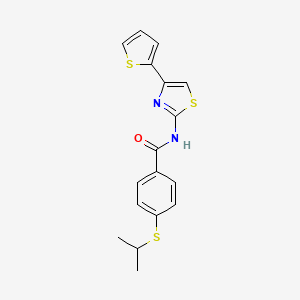

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)

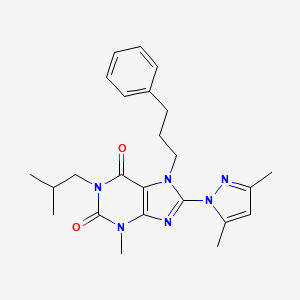

![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)